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molecular formula C12H18N2O2 B1290839 tert-Butyl (3-amino-4-methylphenyl)carbamate CAS No. 660838-05-1

tert-Butyl (3-amino-4-methylphenyl)carbamate

Cat. No. B1290839
M. Wt: 222.28 g/mol
InChI Key: HOVDUPXBRBXFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344135B2

Procedure details

To a solution of tert-butyl(4-methyl-3-nitrophenyl)carbamate (10.1 g, 39.8 mmol) in ethanol (60 mL)/tetrahydrofuran (20 mL) was added 10% palladium-carbon (2.12 g), and the mixture was stirred at room temperature under a hydrogen atmosphere (3 atm) for 22 hr. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (8.82 g, 99%) as a colorless solid.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2.12 g
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([N+:15]([O-])=O)[CH:9]=1)([CH3:4])([CH3:3])[CH3:2].O1CCCC1>C(O)C.[C].[Pd]>[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([NH2:15])[CH:9]=1)([CH3:4])([CH3:2])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC(=C(C=C1)C)[N+](=O)[O-])=O
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
2.12 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature under a hydrogen atmosphere (3 atm) for 22 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=CC(=C(C=C1)C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.82 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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